N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-3-34-20-10-8-19(9-11-20)27-23(32)16-35-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCUTRKRASWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms and two carbon atoms. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Biological Activity
N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates various functional groups that may contribute to its interactions with biological targets.
Chemical Structure and Properties
This compound features a pyridazine ring , a benzamide group , and an ethoxyphenyl group , which are significant for its biological activity. The presence of the triazole moiety is particularly noteworthy as triazoles are known for their diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C21H20N4O3S |
| IUPAC Name | N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
| CAS Number | 1021090-27-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that it may act as an enzyme inhibitor or a receptor modulator , particularly affecting pathways involved in cell signaling and disease progression. For instance, it may inhibit certain kinases that are crucial in cancer development and progression.
Biological Activity and Research Findings
Research into the biological activities of similar compounds has revealed a range of potential therapeutic effects:
- Anticancer Activity : Compounds with triazole structures have demonstrated significant cytotoxicity against various cancer cell lines. Studies indicate that derivatives of triazole-thiones exhibit potent anticancer properties, particularly against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities. For instance, some derivatives have been reported to possess significant antibacterial effects against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common in many triazole-containing compounds. This could be relevant for treating diseases characterized by chronic inflammation.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds:
- A study on triazole derivatives indicated that certain modifications significantly enhance their anticancer potency. For example, modifications to the triazole ring improved selectivity against cancer cells while minimizing cytotoxicity to normal cells .
- Another investigation into 1,2,4-triazole derivatives revealed their effectiveness in inhibiting specific enzymes involved in inflammatory pathways, suggesting a dual role in both anticancer and anti-inflammatory therapies .
Scientific Research Applications
Pharmacological Activities
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Antimicrobial Activity
Compounds with similar structural features have demonstrated significant antimicrobial properties. The triazole and thioether moieties may disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies have shown efficacy against various bacterial and fungal strains, indicating potential for development as an antimicrobial agent.
Anticancer Potential
N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has been associated with anticancer effects. In vitro studies suggest that similar triazole derivatives can induce apoptosis in cancer cells by inhibiting key proteins involved in cell cycle regulation. Structure–activity relationship (SAR) analyses indicate that modifications in the triazole ring enhance cytotoxicity against various cancer cell lines.
Anti-inflammatory Effects
Research indicates that triazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism could be beneficial for treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of triazole derivatives found that specific modifications led to increased potency against human cancer cell lines such as HeLa and L363. Compounds similar to this compound exhibited GI50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, a series of triazole derivatives were tested against common pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting that structural elements like the thioether group enhance membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs (Table 1) share its triazolopyridazine core but differ in substituents, which critically affect physicochemical and biological properties.
Table 1: Structural Comparison
*Predicted using QSAR models.
Physicochemical Properties
Research Findings and Methodological Considerations
Similarity Assessment Methods
Computational studies () highlight that Tanimoto coefficients (based on Morgan fingerprints) classify the target as >70% similar to 891099-01-7 but <50% similar to nitrothiophene derivatives. Pharmacophore mapping reveals shared hydrogen-bond acceptors (pyridazine N-atoms) but divergent hydrophobic regions due to substituents .
Contradictions and Limitations
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions and purification methods for synthesizing N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor molecules such as 4-ethoxyaniline derivatives and triazolopyridazine intermediates. Key steps include thioether bond formation and amide coupling. Optimal conditions involve:
- Temperature control : 60–80°C for cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC for final purity (>95%) .
- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), -NMR, and HRMS .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Primary techniques :
- NMR spectroscopy : Identifies functional groups (e.g., amide NH at δ 10.1–10.5 ppm) and confirms regiochemistry of the triazole ring .
- HPLC : Quantifies purity (>95%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical ~506.58 g/mol; observed [M+H]+ at m/z 507.5) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) to assess IC values. Compare with structurally similar triazolopyridazines (e.g., IC = 2–10 μM in analogs) .
- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
- Catalyst optimization : Use Pd/C or CuI for efficient cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Byproduct mitigation : Monitor intermediates via TLC and quench reactive intermediates (e.g., thiols) with iodoacetamide .
Q. What structural modifications enhance target selectivity in biological systems?
- Approach :
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -NO) to improve kinase inhibition (e.g., EGFR IC reduced from 50 nM to 12 nM in analogs) .
- Bioisosteric replacement : Substitute the triazole ring with imidazole to modulate solubility and binding affinity .
- Validation : Perform molecular docking (e.g., AutoDock Vina) and compare with X-ray crystallography data of target proteins .
Q. How can contradictory data on biological activity across studies be resolved?
- Resolution steps :
- Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Compare datasets using tools like PRISMA, focusing on structural analogs (e.g., triazolopyridazines with 4-methylbenzamide vs. 4-methoxybenzamide groups) .
- Mechanistic studies : Use CRISPR-Cas9 knockouts to confirm target specificity (e.g., AKT1 vs. mTOR pathways) .
Q. What advanced techniques identify the compound’s molecular targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant proteins (e.g., KD values < 100 nM for kinase targets) .
- Chemical proteomics : Use click chemistry probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from cell lysates .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., 3.2 Å for tubulin binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
